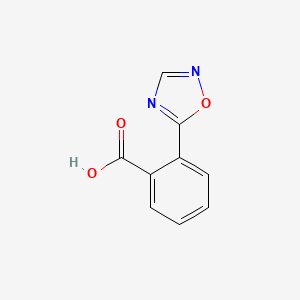

2-(1,2,4-Oxadiazol-5-yl)benzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(1,2,4-Oxadiazol-5-yl)benzoic acid is a chemical compound that contains a 1,2,4-oxadiazole ring, which is a five-membered heterocyclic ring structure containing two carbon atoms, two nitrogen atoms, and one oxygen atom .

Synthesis Analysis

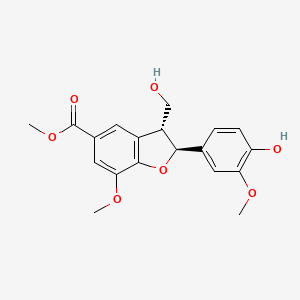

The synthesis of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis

The molecular structure of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid can be analyzed using various spectroscopic techniques. For instance, the FT-IR spectrum can reveal the presence of functional groups, while the 1H NMR and 13C NMR spectra can provide information about the hydrogen and carbon environments in the molecule .Chemical Reactions Analysis

Oxadiazoles, including 2-(1,2,4-Oxadiazol-5-yl)benzoic acid, are known to participate in a variety of chemical reactions. They can be utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(1,2,4-Oxadiazol-5-yl)benzoic acid can be determined using various analytical techniques. For instance, the melting point can be determined using a melting point apparatus, while the molecular weight can be determined using mass spectrometry .Applications De Recherche Scientifique

Cystic Fibrosis Treatment

This compound has been investigated for its potential to correct specific genetic abnormalities in cystic fibrosis patients. It may enable the production of a protein that regulates the outflow of water and salts from cells .

Pharmaceutical Scaffolding

The 1,2,4-oxadiazole ring is a component in many pharmaceutically relevant scaffolds due to its stability and versatility in drug design .

Alternative to Unstable Groups

In drug discovery, the oxadiazole ring serves as a useful alternative when other groups are unstable or prone to hydrolysis .

Proteomics Research

“2-(1,2,4-Oxadiazol-5-yl)benzoic acid” is used in proteomics research to study protein interactions and functions .

Anti-Inflammatory Agents

Compounds with the 1,2,4-oxadiazole ring have been synthesized as potential anti-inflammatory agents .

Docking Studies and Biological Evaluation

Derivatives of 1,2,4-oxadiazole are subject to docking studies to evaluate their biological activity and potential as therapeutic agents .

Mécanisme D'action

Target of Action

Compounds with the 1,2,4-oxadiazole motif have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds interact with various targets, including enzymes and receptors, to exert their effects.

Mode of Action

1,2,4-oxadiazoles, in general, are known to interact with their targets, leading to changes in the target’s function . The interaction can inhibit or enhance the target’s activity, leading to a therapeutic effect.

Biochemical Pathways

1,2,4-oxadiazoles have been found to impact a variety of biochemical pathways due to their broad-spectrum anti-infective activity . The compound’s interaction with its targets can lead to downstream effects on various biochemical pathways, ultimately leading to its therapeutic effects.

Pharmacokinetics

The molecular weight of the compound is 19016 , which is within the optimal range for drug-like properties, suggesting it may have suitable pharmacokinetic properties.

Result of Action

Compounds with the 1,2,4-oxadiazole motif have shown promising results in various biological screenings, indicating they can have significant molecular and cellular effects .

Propriétés

IUPAC Name |

2-(1,2,4-oxadiazol-5-yl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O3/c12-9(13)7-4-2-1-3-6(7)8-10-5-11-14-8/h1-5H,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUSPGOUVRXUKOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=NO2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1,2,4-Oxadiazol-5-yl)benzoic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.